molecular formula C19H18BrN3O3 B11328644 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B11328644
M. Wt: 416.3 g/mol
InChI Key: HILDLAGOPOKTQG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a dimethylphenoxy moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 3,4-dimethylphenoxypropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiproliferative properties.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The bromophenyl group and oxadiazole ring are known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. This compound may exert its effects by binding to active sites of enzymes, thereby altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the dimethylphenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H18BrN3O3/c1-11-4-9-16(10-12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-5-7-15(20)8-6-14/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

HILDLAGOPOKTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br)C

Origin of Product

United States

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